molecular formula C7H5F2NO B157781 4-Amino-3,5-difluorobenzaldehyde CAS No. 135564-23-7

4-Amino-3,5-difluorobenzaldehyde

Cat. No.: B157781
CAS No.: 135564-23-7
M. Wt: 157.12 g/mol
InChI Key: WSELIKSDSNNSTQ-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-difluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction. For instance, 4-chlorobenzaldehyde can undergo a halogen-exchange reaction with a fluorinating agent to produce 4-fluorobenzaldehyde . This intermediate can then be further functionalized to introduce the amino group at the desired position.

Another method involves the use of Grignard reagents. For example, 3,4-difluorobromobenzene can react with a Grignard reagent in the presence of tetrahydrofuran to form the corresponding difluorobenzaldehyde . Subsequent reactions can introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen-exchange reactions and the use of advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-difluorobenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products

    Oxidation: 4-Amino-3,5-difluorobenzoic acid.

    Reduction: 4-Amino-3,5-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3,5-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzaldehyde: Lacks the amino group at the 4-position.

    4-Amino-3-fluorobenzaldehyde: Contains only one fluorine atom.

    4-Amino-2,6-difluorobenzaldehyde: Fluorine atoms are positioned differently on the benzene ring.

Uniqueness

4-Amino-3,5-difluorobenzaldehyde is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSELIKSDSNNSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598260
Record name 4-Amino-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135564-23-7
Record name 4-Amino-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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